1-(4-amino-1H-pyrazol-1-yl)propan-2-ol
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Overview
Description
1-(4-Amino-1H-pyrazol-1-yl)propan-2-ol is a chemical compound with the molecular formula C6H11N3O and a molecular weight of 141.17 g/mol . This compound features a pyrazole ring substituted with an amino group and a propanol side chain. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(4-amino-1H-pyrazol-1-yl)propan-2-ol typically involves the reaction of 4-amino-1H-pyrazole with an appropriate propanol derivative under controlled conditions. One common method includes the use of 4-amino-1H-pyrazole and 2-bromo-1-propanol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(4-Amino-1H-pyrazol-1-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with electrophiles, forming various derivatives.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 1-(4-amino-1H-pyrazol-1-yl)propan-2-one.
Scientific Research Applications
1-(4-Amino-1H-pyrazol-1-yl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-amino-1H-pyrazol-1-yl)propan-2-ol involves its interaction with specific molecular targets. The amino group and the pyrazole ring can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. For example, it may act as an inhibitor or activator of certain enzymes involved in metabolic pathways .
Comparison with Similar Compounds
1-(4-Amino-1H-pyrazol-1-yl)propan-2-ol can be compared with similar compounds such as:
1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol: This compound has a similar structure but with a methyl group on the propanol side chain, which may alter its reactivity and biological activity.
1-(1H-pyrazol-1-yl)propan-2-amine: This compound lacks the amino group on the pyrazole ring, which can significantly change its chemical properties and applications.
Properties
Molecular Formula |
C6H11N3O |
---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
1-(4-aminopyrazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C6H11N3O/c1-5(10)3-9-4-6(7)2-8-9/h2,4-5,10H,3,7H2,1H3 |
InChI Key |
RSQSEMKMQIULTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=C(C=N1)N)O |
Origin of Product |
United States |
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